molecular formula C14H15N3O2S B2868941 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1171579-10-4

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2868941
CAS No.: 1171579-10-4
M. Wt: 289.35
InChI Key: KEXWVAXQJRYAMI-UHFFFAOYSA-N
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Description

Product Overview: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a synthetic organic compound with a molecular formula of C 14 H 15 N 3 O 2 S and a molecular weight of 289.35 g/mol [ citation 1 ]. Its structure integrates a pyrrolidin-2-one core, a thiophen-2-ylmethyl group, and a key 3-cyclopropyl-1,2,4-oxadiazole heterocyclic ring. Research Significance of the 1,2,4-Oxadiazole Motif: The 1,2,4-oxadiazole unit in this compound is a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities and favorable bioisosteric properties [ citation 2 ]. This five-membered heterocycle can serve as a stable replacement for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates [ citation 2 ]. Compounds featuring this structure have been explored for diverse applications, showing promise as agonists for targets like the orphan G protein-coupled receptor 88 (GPR88), which is implicated in neurological disorders [ citation 6 ], and have demonstrated activities including anticancer, antiviral, antibacterial, and anti-inflammatory effects [ citation 2 ]. The specific combination of the 1,2,4-oxadiazole ring with a pyrrolidine and thiophene system presents a complex framework for investigating new structure-activity relationships in pharmaceutical research and drug discovery. Usage and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12-6-10(7-17(12)8-11-2-1-5-20-11)14-15-13(16-19-14)9-3-4-9/h1-2,5,9-10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXWVAXQJRYAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Synthesis

The 1,2,4-oxadiazole moiety is constructed via cyclization of a nitrile and hydroxylamine derivative. A preferred method involves reacting 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid with a thiophene-containing amine under acidic conditions. Patent WO2008003861A1 details a protocol using K₂CO₃ in refluxing ethanol to achieve 78–85% yield for analogous oxadiazole formations.

Key Reaction Conditions

Component Specification
Reactants Nitrile + Hydroxylamine hydrochloride
Solvent Ethanol/Water (3:1)
Temperature 80–90°C, 12–16 hr
Catalyst K₂CO₃ (2.5 equiv)

Cyclopropanation Strategies

Introducing the cyclopropyl group requires transition metal-catalyzed reactions. A method adapted from WO2021013864A1 employs diazocyclopropane and rhodium(II) acetate in dichloromethane, achieving >90% regioselectivity.

Optimization Parameters

  • Catalyst Loading : 5 mol% Rh₂(OAc)₄
  • Temperature : 25°C, inert atmosphere
  • Side Products : <5% dimeric byproducts

Pyrrolidinone Functionalization

Thiophen-2-ylmethyl Attachment

The thiophene moiety is introduced via N-alkylation of pyrrolidin-2-one. A patent (WO2008003861A1) describes using thiophen-2-ylmethyl bromide and NaH in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.

Yield Comparison

Alkylating Agent Base Solvent Yield (%)
Thiophen-2-ylmethyl bromide NaH THF 72
Thiophen-2-ylmethyl chloride K₂CO₃ DMF 58

Cyclization to Pyrrolidin-2-one

Ring closure is achieved using Dean-Stark trap -assisted azeotropic removal of water. A mixture of 1,4-diamine and diethyl oxalate in toluene under reflux for 8 hr yields the pyrrolidinone core.

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advancements utilize microfluidic reactors to enhance oxadiazole formation efficiency. A two-stage system combines:

  • Nitrile activation at 100°C
  • Cyclization at 140°C with residence time <30 sec

Performance Metrics

  • Throughput : 1.2 kg/hr
  • Purity : 99.3% (HPLC)

Purification Protocols

Crystallization from ethyl acetate/hexane (1:4) removes residual thiophene derivatives. Centrifugal partition chromatography (CPC) further isolates enantiomers when chiral catalysts are used.

Mechanistic Insights and Side Reactions

Competing Pathways in Oxadiazole Formation

Under basic conditions, nitrile intermediates may undergo hydrolysis to amides (5–15% yield loss). FT-IR monitoring at 2240 cm⁻¹ (C≡N stretch) confirms reaction progress.

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating reaction temperatures below 150°C for industrial processes.

Emerging Methodologies

Photocatalytic Cyclopropanation

Visible-light-mediated catalysis using Ir(ppy)₃ reduces catalyst loading to 0.5 mol% while maintaining 88% yield.

Biocatalytic Approaches

Engineered CYP450 enzymes demonstrate potential for enantioselective cyclopropanation, though yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Further research is needed to fully understand its therapeutic potential and safety profile.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. Further research is required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituted Phenyl Derivatives

  • 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ():

    • Molecular Formula : C₁₅H₁₃ClFN₃O₂
    • Molecular Weight : 321.736
    • Key Features : Replaces the thiophen-2-ylmethyl group with a 3-chloro-4-fluorophenyl group. The halogen atoms (Cl, F) enhance electronegativity and may improve binding to hydrophobic pockets in biological targets.
  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one ():

    • Molecular Formula : C₁₇H₁₉N₃O₂
    • Molecular Weight : 297.35
    • Key Features : Substitutes the thiophene with a 2-methylphenyl group. The methyl group increases steric bulk but reduces polarity compared to thiophene.

Thiophene-Containing Analogs

  • 1-(3-Chloro-4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (): Key Features: Retains the thiophene ring but relocates it to the oxadiazole substituent.
  • N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine ():

    • Key Features : Extends the scaffold with a benzoimidazole-piperidine chain. The oxadiazole-thiophene interaction is absent, but the cyclopropyl-oxadiazole motif is retained.

Azetidine and Piperidine Derivatives

  • 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride ():
    • Molecular Formula : C₁₂H₁₇ClN₄O₂
    • Molecular Weight : 284.74
    • Key Features : Replaces the thiophen-2-ylmethyl group with an azetidine ring. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological screening.

Pharmacological and Physicochemical Comparisons

Molecular Weight and Lipophilicity

  • The thiophen-2-ylmethyl analog (target compound) likely has a molecular weight of ~297–310 g/mol (based on analogs in –12), balancing lipophilicity (thiophene) and polar surface area (oxadiazole).
  • Halogenated analogs (e.g., ) exhibit higher molecular weights (~321 g/mol) and logP values due to Cl/F substituents, which may enhance membrane permeability but reduce solubility .

Biological Activity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound combines the structural features of oxadiazoles with a pyrrolidinone core and a thiophene side group, potentially enhancing its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This compound features a cyclopropyl group attached to an oxadiazole ring, which is known for various biological activities including anticancer and anti-inflammatory effects. The presence of the thiophene moiety may also contribute to its biological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. A study demonstrated that related oxadiazole compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-724.74
Compound BHCT1166.75
4-(3-Cyclopropyl...)MCF-7/HCT116TBDTBD

The mechanism through which these compounds exert their anticancer effects often involves inhibition of key enzymes such as thymidylate synthase (TS) and protein kinases. For example, some derivatives have been shown to inhibit TS with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil . Additionally, the ability to modulate signaling pathways associated with cancer cell proliferation and survival has been noted.

Anti-inflammatory Effects

The oxadiazole ring system has been linked to anti-inflammatory activity as well. Compounds in this class have demonstrated inhibitory effects on cyclooxygenases (COX), which are critical enzymes in the inflammatory process. This suggests potential applications in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Some studies have reported that oxadiazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The specific compound's efficacy against pathogens could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, including 4-(3-Cyclopropyl...) compounds. These were tested for their cytotoxicity against multiple cancer cell lines and showed promising results with significant antiproliferative activity compared to standard treatments .

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